molecular formula C18H17N3O5S2 B2736948 N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 892856-11-0

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2736948
CAS No.: 892856-11-0
M. Wt: 419.47
InChI Key: SCSCNMUEJGMTHE-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.47. The purity is usually 95%.
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Scientific Research Applications

Synthetic Pathways and Biological Activities
Research into the chemical structure related to N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has demonstrated its versatility in the synthesis of novel compounds with potential therapeutic activities. The synthesis of benzothiazole and its derivatives is a focal point due to their significant biological activities. For example, the design and synthesis of novel compounds derived from visnaginone and khellinone led to benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with analgesic and anti-inflammatory properties, showcasing the potential of these chemical scaffolds in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Additionally, structure-activity relationship studies on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides revealed their potent and selective action as endothelin receptor-A antagonists, emphasizing the importance of precise structural modifications for enhancing biological activity (C. Wu, M. Chan, F. Stavros, B. Raju, I. Okun, R. Castillo, 1997).

Corrosion Inhibition and Material Protection
The study of benzothiazole derivatives extends beyond pharmacological applications to include material science, where their efficacy as corrosion inhibitors for metals in aggressive environments has been explored. For instance, novel benzothiazole derivatives demonstrated significant corrosion inhibiting effects on steel in acidic solutions, highlighting their potential as protective agents for industrial materials (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).

Anticancer Research
In the field of oncology, the synthesis of benzothiazole derivatives has led to compounds with promising anticancer activity. Microwave-assisted synthesis of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives showcased significant in vitro anticancer activity against various human cancer cell lines, demonstrating the critical role of chemical innovation in the development of new therapeutic agents (S. Tiwari, S. Siddiqui, J. Seijas, M. Vázquez-Tato, A. Sarkate, D. Lokwani, A. P. Nikalje, 2017).

Antimicrobial and Antibacterial Agents
The ongoing discovery and characterization of new benzothiazole compounds have also contributed to antimicrobial research, with several studies reporting potent antibacterial activity against a range of pathogens. This underscores the critical importance of such chemical entities in addressing the challenge of antibiotic resistance (M. Palkar, A. Patil, Girish Hampannavar, Mahamadhanif S. Shaikh, H. Patel, A. Kanhed, M. Yadav, R. Karpoormath, 2017).

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-21(2)28(23,24)12-5-3-11(4-6-12)17(22)20-18-19-13-9-14-15(10-16(13)27-18)26-8-7-25-14/h3-6,9-10H,7-8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSCNMUEJGMTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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